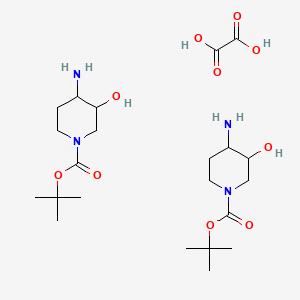
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) is a complex organic compound that features a piperidine ring substituted with an amino group and a hydroxy group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the compound is stabilized as a hemi salt with oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the amino and hydroxy groups at the 4 and 3 positions, respectively. One common method involves the use of tert-butyl carbamate as a protecting group, which can be introduced via a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The amino and hydroxy groups can be introduced through selective functionalization reactions, such as reductive amination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the amino and hydroxy groups provides sites for hydrogen bonding and other interactions with biological targets, making it a candidate for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents .
Industry
In the industrial sector, tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds .
Mécanisme D'action
The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate
- tert-Butyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate
Uniqueness
tert-Butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring, which allows for a wide range of chemical modifications and interactions with biological targets. This dual functionality distinguishes it from similar compounds that may lack one of these groups or have different substituents.
Propriétés
Formule moléculaire |
C22H42N4O10 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
BVRWJBOIRGRSOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
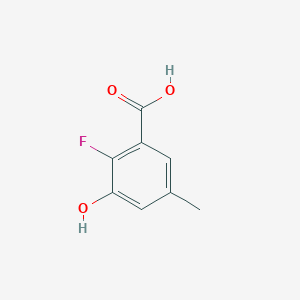
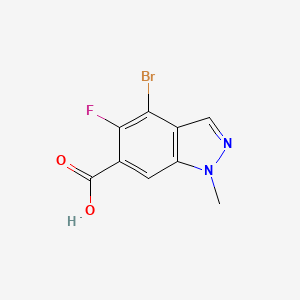



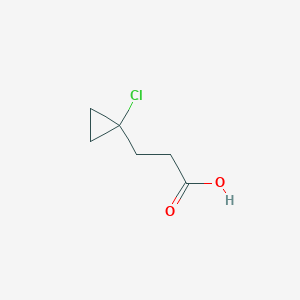
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
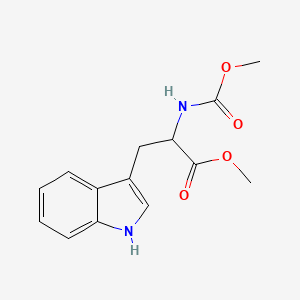
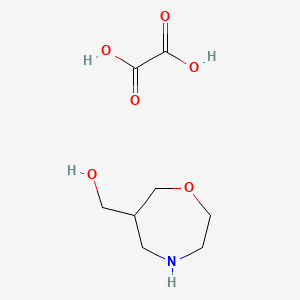
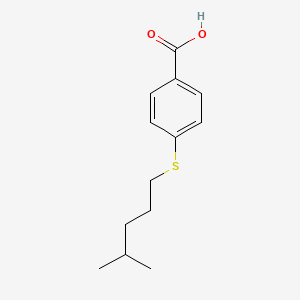
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)

